molecular formula C10H8BrClN2O2 B8055853 Ethyl 6-bromo-4-chloro-1h-pyrrolo[2,3-b]pyridine-5-carboxylate

Ethyl 6-bromo-4-chloro-1h-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B8055853
M. Wt: 303.54 g/mol
InChI Key: GGVVAMKGDFJQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both bromine and chlorine atoms in the structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of Ethyl 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common method involves the bromination and chlorination of a pyrrolopyridine precursor. The reaction conditions often include the use of bromine and chlorine sources, such as bromine and thionyl chloride, under controlled temperature and solvent conditions. The final step involves esterification with ethanol to form the ethyl ester.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives. Palladium catalysts and boronic acids are typically used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its derivatives may exhibit biological activity against various diseases, including cancer and infectious diseases.

Case Study : Research indicates that pyrrolopyridine derivatives can act as inhibitors for certain kinases involved in cancer progression. The bromine and chlorine substituents enhance the compound's binding affinity to target proteins, making it a candidate for further medicinal development .

Agrochemical Development

This compound's heterocyclic structure is of interest in agrochemicals, particularly in the development of herbicides and pesticides. Its ability to disrupt specific biochemical pathways in plants or pests can lead to effective agricultural solutions.

Case Study : A study demonstrated that similar pyrrolopyridine compounds could inhibit the growth of certain weed species by interfering with their metabolic processes. This compound may be synthesized and tested for similar herbicidal properties .

Material Science

The compound's unique chemical structure allows it to be utilized in material science for developing new polymers or coatings with enhanced properties such as thermal stability or chemical resistance.

Case Study : Research on pyrrole-based polymers has shown promising results in creating materials with superior mechanical properties. This compound could serve as a building block for synthesizing advanced materials .

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms allows the compound to form strong interactions with these targets, leading to inhibition or activation of specific pathways. For example, in medicinal chemistry, the compound may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: This compound lacks the bromine atom, which may result in different reactivity and biological activity.

    Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: This compound lacks the chlorine atom, which may also affect its reactivity and biological properties.

    Ethyl 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: This compound has a different substitution pattern, which can lead to variations in its chemical and biological behavior.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical and biological applications.

Biological Activity

Ethyl 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 2167213-68-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H8BrClN2O2
Molecular Weight303.54 g/mol
DensityNot specified
LogP3.30
Polar Surface Area28.68 Ų

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. It exhibits significant activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death.
  • Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values ranging from 0.25 to 12.5 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies have documented the efficacy of this compound in treating bacterial infections:

  • Study on Staphylococcus aureus : A study demonstrated that this compound exhibited an MIC of 0.25 mg/mL against S. aureus, significantly outperforming traditional antibiotics like amoxicillin .
  • Comparative Analysis : In a comparative analysis with other pyrrole derivatives, this compound showed superior activity against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .

Research Findings

Research has focused on the synthesis and modification of this compound to enhance its biological activity:

  • Structural Modifications : Modifications in the pyrrole ring and substituents have been shown to significantly influence antibacterial potency and metabolic stability .
  • Synergistic Effects : Combinations with other antibacterial agents have resulted in synergistic effects, enhancing overall efficacy against multi-drug resistant bacterial strains .

Properties

IUPAC Name

ethyl 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)6-7(12)5-3-4-13-9(5)14-8(6)11/h3-4H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVVAMKGDFJQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1Cl)C=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.